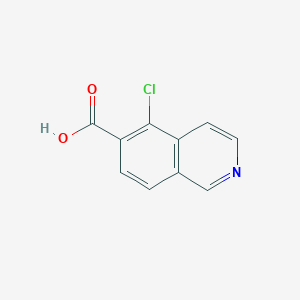

5-Chloroisoquinoline-6-carboxylic acid

Description

Contextualization within Halogenated Isoquinoline (B145761) Carboxylic Acid Frameworks

5-Chloroisoquinoline-6-carboxylic acid belongs to the broader class of halogenated isoquinoline carboxylic acids. The presence of both a halogen atom and a carboxylic acid group on the isoquinoline core imparts a unique chemical reactivity profile. The chlorine atom, an electron-withdrawing group, influences the electronic properties of the aromatic system, affecting its reactivity in substitution reactions. libretexts.org The carboxylic acid moiety serves as a versatile synthetic handle, enabling a variety of chemical transformations such as amidation, esterification, and decarboxylation, which are fundamental in the construction of more complex molecules. quimicaorganica.org

Significance of the Isoquinoline Core in Advanced Chemical Architectures

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in the design of advanced chemical architectures. quimicaorganica.org This scaffold is present in numerous alkaloids, such as papaverine (B1678415) and morphine, and a multitude of synthetic drugs. thieme-connect.de Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is critical for specific interactions with biological targets.

The versatility of the isoquinoline core allows for its incorporation into a diverse range of complex molecular frameworks, including polycyclic and heterocyclic systems. bldpharm.com Its derivatives have found applications in various fields, from materials science to medicinal chemistry, where they have been investigated for a wide spectrum of pharmacological activities. bldpharm.com The ability to readily modify the isoquinoline ring system through various synthetic methodologies makes it an attractive starting point for the development of novel compounds with tailored properties.

While extensive research has been conducted on the broader family of isoquinolines, specific derivatives such as this compound represent a frontier for further investigation. The unique substitution pattern of this compound suggests it could serve as a valuable intermediate in the synthesis of novel and intricate molecular structures with potential applications in various areas of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

5-chloroisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-3-4-12-5-6(7)1-2-8(9)10(13)14/h1-5H,(H,13,14) |

InChI Key |

ONIJVKUEBANUNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloroisoquinoline 6 Carboxylic Acid and Analogues

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in constructing specifically substituted isoquinolines. The following subsections detail methods that precisely control the introduction of functional groups onto the isoquinoline (B145761) core.

Directed Lithiation and Carboxylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. organic-chemistry.orgwikipedia.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. baranlab.orguwindsor.caharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophile to install a desired functional group with high regioselectivity.

In the context of 5-Chloroisoquinoline-6-carboxylic acid, the chlorine atom at the C5 position can serve as a weak directing group. However, for more efficient and regioselective lithiation at C6, a stronger directing group would be advantageous. A common strategy involves the synthesis of a precursor with a potent DMG at a suitable position. For instance, a protected amine or an amide group can be used.

The general process involves the following steps:

Introduction of a directing metalation group (DMG) onto the isoquinoline precursor.

Treatment with a strong lithium base (e.g., n-BuLi, s-BuLi, LDA) at low temperatures to effect regioselective lithiation. rsc.org

Quenching of the resulting organolithium species with carbon dioxide (in the form of dry ice or CO₂ gas) to introduce the carboxylic acid moiety.

Acidic workup to protonate the carboxylate and furnish the desired carboxylic acid.

A practical example of this approach has been demonstrated in the synthesis of the related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This synthesis involves the carboxylation of a protected dichloro-tetrahydroisoquinoline using n-butyllithium and carbon dioxide, highlighting the industrial applicability of this methodology.

| Substrate | Base/Additive | Electrophile | Product | Key Feature | Reference |

| N-protected 5,7-dichlorotetrahydroisoquinoline | n-BuLi / TMEDA | CO₂ | 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Directed carboxylation at C6 | (principles from related syntheses) |

| Anisole (model) | n-BuLi | E⁺ | ortho-substituted anisole | Demonstration of OMe as a DMG | wikipedia.org |

| Tertiary Benzamide (model) | s-BuLi / TMEDA | E⁺ | ortho-substituted benzamide | Amide as a powerful DMG | uwindsor.ca |

Oxidative Ring Contraction Pathways for Carboxylic Acid Moiety Formation

Ring contraction reactions provide an alternative, albeit less common, route to highly functionalized cyclic systems. harvard.edu These methods typically involve the rearrangement of a larger ring to a smaller one, often with the extrusion of a small molecule. When coupled with an oxidative step, these pathways can be engineered to yield carboxylic acids.

While specific examples for the direct synthesis of this compound via oxidative ring contraction are not prevalent in the literature, established reactions like the Wolff rearrangement or the Favorskii rearrangement could theoretically be applied.

A hypothetical pathway could involve:

Wolff Rearrangement: Synthesis of a suitable cyclic α-diazoketone derived from a larger heterocyclic precursor. Photochemical or thermal decomposition of the diazoketone would generate a ketene, which upon rearrangement and subsequent trapping with water, would yield the ring-contracted carboxylic acid.

Favorskii Rearrangement: This reaction involves the base-induced rearrangement of an α-halo ketone. A suitably substituted, larger heterocyclic ketone could be envisioned to undergo this rearrangement to form a cyclopentane (B165970) derivative, which would then require further steps to form the isoquinoline core.

These methods, while powerful for the synthesis of certain carbocycles, are not the most direct routes for the target molecule and would likely involve multi-step sequences. ntu.ac.uk More direct oxidative cleavage methods, such as the ozonolysis of a precursor containing a strategically placed double bond, followed by oxidative workup, could also be considered for the formation of the carboxylic acid moiety. organic-chemistry.org

Cycloaddition-Based Syntheses

Cycloaddition reactions are highly efficient in constructing cyclic molecules in a single step, often with excellent control over stereochemistry and regiochemistry.

Transition Metal-Catalyzed [2+2+2] Cycloaddition Protocols for Substituted Isoquinolines

The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for the synthesis of substituted pyridines, and by extension, isoquinolines. researchgate.net This reaction typically involves the co-cyclization of a diyne with a nitrile. For the synthesis of this compound analogues, a suitably substituted diyne would react with a nitrile that incorporates the desired functionality for the pyridine (B92270) ring of the isoquinoline.

Catalysts based on cobalt (e.g., Co₂(CO)₈, CpCo(CO)₂) and rhodium (e.g., Wilkinson's catalyst, [Rh(COD)Cl]₂) are commonly employed. researchgate.netnih.govacs.orgacs.org The regioselectivity of the cycloaddition can often be controlled by the electronic and steric properties of the substituents on the diyne and nitrile.

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| CoI₂(dppbenz) / MW | Diyne + Phosphaalkyne | Phosphinine | Chemoselective cyclization | acs.org |

| [Rh(ethylene)₂Cl]₂ / P(4-OMe-C₆H₄)₃ | Alkenyl isocyanate + Alkyne | Indolizinones/Quinolizinones | Cycloaddition with isocyanates | nih.gov |

| Cp*Rh(MeCN)₃](SbF₆)₂ | Aryl aldimine + Alkyne | Substituted Isoquinoline | Oxidative cross-coupling/cyclization | acs.org |

| Co₂(CO)₈ | Diyne + Alkyne | Substituted Benzene (B151609) | Alkyne cyclotrimerization | researchgate.net |

Palladium-Catalyzed α-Arylation and Subsequent Cyclization

A highly effective and modular approach to substituted isoquinolines involves a two-step sequence: palladium-catalyzed α-arylation of a ketone followed by cyclization. nih.govpnas.orgorganic-chemistry.org This methodology allows for the convergent synthesis of the isoquinoline core from readily available starting materials.

The key steps are:

α-Arylation: A ketone enolate is coupled with an ortho-functionalized aryl halide (e.g., an o-bromobenzaldehyde or o-iodobenzaldehyde derivative). The palladium catalyst, typically in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, DavePhos), facilitates this C-C bond formation. organic-chemistry.org

Cyclization: The resulting 1,5-dicarbonyl-type intermediate is then treated with a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride, ammonium acetate) under acidic or thermal conditions to induce cyclization and dehydration, affording the aromatic isoquinoline ring. nih.govpnas.org

This method is particularly powerful as it tolerates a wide range of functional groups on both the ketone and the aryl halide, allowing for the synthesis of diverse and complex isoquinoline analogues. pnas.org The synthesis of isoquinolines bearing substituents at the C5 position from sterically hindered bromides has been successfully demonstrated. pnas.org

| Aryl Halide | Ketone/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |

| o-Bromobenzaldehydes | Various ketones | Pd₂(dba)₃ / Xantphos | NaOtBu | 69-96 (arylation) | pnas.org |

| o-Iodobenzaldehydes | Various ketones | Pd₂(dba)₃ / DavePhos | NaOtBu | 73-97 (cyclization) | nih.govpnas.org |

| Aryl bromides | Malonates/Cyanoacetates | Pd(OAc)₂ / Trialkylphosphine | NaH | Good to Excellent | organic-chemistry.org |

Cascade and Multi-Component Reaction Approaches

Cascade and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation without the isolation of intermediates. iau.irnih.govacs.orgacs.org Several such strategies have been developed for the rapid assembly of the isoquinoline framework. nih.govacs.orgorganic-chemistry.orgrsc.org

An example is the three-component reaction of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. nih.gov This process involves the in situ formation of a ketoxime, which then undergoes rhodium-catalyzed C-H activation and annulation with the alkyne to afford a polysubstituted isoquinoline.

Another approach involves a cascade reaction initiated by a Knoevenagel condensation, followed by an aza-Wittig reaction to construct the isoquinoline ring system. rsc.org These methods provide rapid access to complex molecular architectures from simple and readily available starting materials.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-component cascade | Aryl ketone, Hydroxylamine, Alkyne | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Polysubstituted isoquinolines | nih.gov |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | Dihydropyrrolo[2,1-a]isoquinolines | acs.orgacs.org |

| Multi-component reaction | Ammonium acetate, Activated acetylenes, Isoquinoline | None (green media) | Isoquinoline derivatives | iau.ir |

| Groebke-Blackburn-Bienaymé (GBB) initiated cascade | Aminopyridine, Isocyanide, Furfuraldehyde | Yb(OTf)₃ / MW | Imidazopyridine-fused isoquinolinones | nih.gov |

Condensation of Metalated o-Tolualdehyde Imines with Nitriles and Electrophilic Trapping

A highly versatile and convergent method for constructing polysubstituted isoquinolines involves the condensation of metalated o-tolualdehyde imines with nitriles. harvard.edu This strategy provides a direct route to 3-substituted isoquinolines and can be expanded to a multicomponent assembly for creating highly decorated scaffolds in a single operation. harvard.edu

The synthesis begins with the formation of an imine from o-tolualdehyde, typically using tert-butylamine. The crucial step is the metalation of the benzylic methyl group. This is achieved using a strong base, such as n-butyllithium, often in the presence of a ligand like TMEDA, to generate a benzylic anion. harvard.edu This nucleophilic species is then reacted with a nitrile (R-C≡N), which serves as the source for the C3 substituent and the nitrogen atom of the isoquinoline ring. harvard.edu

The initial addition product undergoes a series of transformations, including cyclization and subsequent aromatization, to yield the isoquinoline core. A key feature of this method is the ability to trap the reaction intermediate with various electrophiles before aqueous work-up. For instance, trapping with hexachloroethane (B51795) can introduce a chlorine atom at the C4 position. harvard.edu This offers a potential pathway to chloro-substituted isoquinolines. By modifying the work-up conditions, different products such as 4-chloroisoquinolines or 1-tert-butylaminoisoquinolines can be selectively prepared. harvard.edu

This methodology's power lies in its modularity. In systems with appropriate ortho-directing groups, it is possible to assemble substituted isoquinolines from as many as four components in a single pot, offering remarkable efficiency in generating structural diversity. harvard.edu

Adaptation of Established Isoquinoline Core-Forming Cyclizations (e.g., Pomeranz-Fritsch-Bobbitt, Bischler-Napieralski)

Classical methods for isoquinoline synthesis remain central to the field, with modern adaptations enhancing their scope and efficiency.

The Pomeranz-Fritsch reaction and its modification by Bobbitt are foundational for producing isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), respectively. nih.govwikipedia.orgwikipedia.org The classic Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield an isoquinoline. wikipedia.org The Bobbitt modification introduces a hydrogenation step of the intermediate imine before cyclization, leading to THIQ analogues. nih.govwikipedia.org This method is particularly useful for synthesizing 4-hydroxy-THIQs. nih.govresearchgate.net While traditionally applied to electron-rich aromatic systems, recent studies have explored its use with non-activated and even deactivated systems by employing stronger acids like perchloric acid (HClO4). nih.govresearchgate.net A combination of the Petasis reaction with a Pomeranz-Fritsch-Bobbitt cyclization has been shown to be a convenient route to tetrahydroisoquinoline-1-carboxylic acids. mdpi.comnih.govresearchgate.net

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.org Traditionally, reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used. organic-chemistry.orgnrochemistry.com Modern variations employ milder and more efficient activators. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at low temperatures, accommodating sensitive functional groups. nih.gov The reaction is believed to proceed through a nitrilium ion intermediate, especially under vigorous conditions, which then undergoes electrophilic aromatic substitution to close the ring. wikipedia.orgnrochemistry.com This method has been applied to the synthesis of complex alkaloids and can be performed diastereoselectively by incorporating a chiral auxiliary into the amide precursor. acs.orgnih.gov

| Reaction | Key Features | Typical Reagents | Product Type |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals. | H₂SO₄, Lewis acids. wikipedia.org | Isoquinolines. wikipedia.org |

| Pomeranz-Fritsch-Bobbitt | Involves hydrogenation before cyclization. | Raney Ni/H₂, then acid. nih.gov | 1,2,3,4-Tetrahydroisoquinolines. nih.gov |

| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides. | POCl₃, P₂O₅, Tf₂O. nrochemistry.comnih.gov | 3,4-Dihydroisoquinolines. wikipedia.org |

One-Pot Synthetic Routes to Substituted Isoquinoline Scaffolds

The development of one-pot, tandem, or multicomponent reactions represents a significant advance in synthetic efficiency, minimizing waste and purification steps. Several such strategies have been developed for isoquinoline and related heterocyclic scaffolds.

One approach involves a palladium-catalyzed C-H arylation in a one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles to create N-fused polycyclic isoquinolines. rsc.org Another innovative one-pot method is the base-promoted tandem synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes, which constructs the fused heterocyclic system through the formation of three new bonds in a single operation. acs.orgacs.org

For simpler, non-fused systems, multicomponent reactions like the Mannich reaction offer a straightforward route. A one-pot, three-component condensation of tetrahydroquinoline, an amine, and formaldehyde (B43269) can be used to synthesize N-Mannich base derivatives of THIQ. nih.gov The pursuit of efficiency has also led to the development of one-pot methods for synthesizing various alkaloid scaffolds, including those based on piperidine, quinolizidine, and pyrrolidine, which share synthetic principles with isoquinoline synthesis. nih.gov

Stereoselective Synthesis of Related Tetrahydroisoquinoline Carboxylic Acids

The synthesis of specific stereoisomers of THIQ carboxylic acids is crucial, as biological activity is often confined to a single enantiomer or diastereomer.

Diastereoselective Routes via Morpholinone Derivatives

A notable and elegant diastereoselective synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids proceeds through a chiral morpholinone intermediate. mdpi.comnih.govdntb.gov.ua This strategy combines two powerful reactions: the Petasis borono-Mannich reaction and the Pomeranz-Fritsch-Bobbitt cyclization. mdpi.comresearchgate.netinventi.in

The key step is the Petasis reaction between a chiral amino alcohol derivative (acting as a chiral auxiliary), a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid), and glyoxylic acid. mdpi.com This reaction can lead to the spontaneous cyclization of the initial product into a diastereomeric mixture of rigid morpholinone derivatives. mdpi.cominventi.in These diastereomers can often be separated by chromatography. The major diastereomer is then carried forward. Subsequent steps involve debenzylation to unmask a primary amine, followed by the Pomeranz-Fritsch-Bobbitt cyclization to construct the tetrahydroisoquinoline ring, yielding the target carboxylic acid with high diastereoselectivity. mdpi.comnih.govdntb.gov.ua For example, this approach has been successfully used to prepare (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.govdntb.gov.ua

Chiral Auxiliary or Catalyst Applications

Achieving stereocontrol in the synthesis of THIQ derivatives often relies on the use of either chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed. An example is the use of (S)-methylbenzylamine to create a chiral amide for a diastereoselective Bischler-Napieralski reaction, which ultimately yields an optically active product. nih.gov Similarly, the use of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol in the Petasis reaction to form morpholinone derivatives is an application of a chiral auxiliary to control stereochemistry. mdpi.com

Chiral catalysts , on the other hand, are used in sub-stoichiometric amounts to create a chiral environment for the reaction, directly producing an enantiomerically enriched product from a prochiral substrate without being consumed. youtube.comyoutube.com A prominent application in this area is the asymmetric hydrogenation or transfer hydrogenation of 3,4-dihydroisoquinolines (DHIQs) or related imines. mdpi.com Chiral transition metal complexes, often featuring rhodium, ruthenium, or iridium with chiral diamine or phosphine ligands, are effective catalysts for this transformation, providing access to a wide range of chiral 1-substituted THIQs with high enantiomeric excess. mdpi.comnih.gov Another example is the use of a chiral urea (B33335) catalyst in an asymmetric Povarov reaction to synthesize tetrahydroquinolines with control over three contiguous stereocenters. nih.gov

| Strategy | Principle | Example Application |

| Chiral Auxiliary | A stoichiometric, recoverable chiral moiety directs stereoselective bond formation. | Use of a chiral amino alcohol in a Petasis reaction to form separable diastereomeric morpholinones. mdpi.com |

| Chiral Catalyst | A sub-stoichiometric chiral species creates a chiral environment for the reaction. | Ruthenium-catalyzed asymmetric transfer hydrogenation of a dihydroisoquinoline to form a chiral tetrahydroisoquinoline. mdpi.com |

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For 5-Chloroisoquinoline-6-carboxylic acid, a complete analysis of its ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Assignment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the isoquinoline (B145761) ring system.

The protons on the isoquinoline ring will display characteristic splitting patterns due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J values) provides valuable information about the relative positions of the protons (ortho, meta, or para coupling). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its signal may disappear upon deuterium (B1214612) exchange with D₂O. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~8.5-9.0 | d | J ≈ 5-6 Hz |

| H-3 | ~7.8-8.2 | d | J ≈ 5-6 Hz |

| H-4 | ~7.6-8.0 | d | J ≈ 8-9 Hz |

| H-7 | ~8.0-8.4 | s | - |

| H-8 | ~7.7-8.1 | d | J ≈ 8-9 Hz |

| -COOH | >10 | br s | - |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

The carbonyl carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift (typically in the range of 160-180 ppm). mdpi.com The carbons of the isoquinoline ring will resonate in the aromatic region (approximately 120-160 ppm), with their specific shifts influenced by the positions of the chlorine and carboxylic acid groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~135-140 |

| C-4a | ~130-135 |

| C-5 | ~130-135 |

| C-6 | ~135-140 |

| C-7 | ~125-130 |

| C-8 | ~128-133 |

| C-8a | ~145-150 |

| -COOH | ~165-175 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of the proton network within the molecule. Cross-peaks in the COSY spectrum would confirm the relationships between adjacent protons on the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid group would confirm the position of this functional group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a fingerprint of the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted isoquinoline ring.

The most prominent features would be the very broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹, and the strong C=O (carbonyl) stretching vibration, expected between 1680-1710 cm⁻¹ for an aromatic carboxylic acid. whiterose.ac.uk The C-Cl stretching vibration would likely appear in the fingerprint region (below 1000 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C and C=N stretch (aromatic ring) | 1450-1600 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| O-H bend (carboxylic acid) | 920-960 | Broad, Medium |

| C-Cl stretch | 700-850 | Medium |

Correlation of Experimental Vibrational Data with Theoretical Predictions

While specific experimental FT-IR and FT-Raman spectra for this compound are not widely published, a theoretical analysis based on Density Functional Theory (DFT) can predict the vibrational modes. These theoretical predictions can be correlated with the known characteristic frequencies of similar molecules. For instance, studies on the parent molecule, isoquinoline, and its derivatives provide a solid foundation for assigning the expected vibrational frequencies.

The vibrational spectrum of this compound is complex due to the presence of the isoquinoline ring system, a chlorine substituent, and a carboxylic acid group. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can compute the harmonic vibrational frequencies. These calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, bringing them into closer agreement with experimental data.

The expected vibrational modes can be categorized as follows:

Carboxylic Acid Group Vibrations: The -COOH group gives rise to several characteristic bands. The O-H stretching vibration is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding forming dimers in the solid state. libretexts.org The C=O stretching vibration of the carboxyl group is anticipated to be a strong band in the 1710-1680 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are coupled and typically appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Isoquinoline Ring Vibrations: The aromatic C-H stretching vibrations of the isoquinoline ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system typically result in a series of bands between 1650 cm⁻¹ and 1400 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹.

A hypothetical comparison between theoretical and expected experimental vibrational data is presented in the table below.

| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | ~3050 |

| Aromatic C-H Stretch | 3100-3000 | ~3080 |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | ~1700 |

| Aromatic C=C/C=N Stretch | 1650-1400 | ~1620, 1580, 1470 |

| C-Cl Stretch | 800-600 | ~750 |

This table is illustrative and based on theoretical expectations and data from analogous compounds. Specific experimental values for this compound may vary.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Expected Found m/z |

| [M]⁺ | 207.0087 | ~207.0087 |

| [M+H]⁺ | 208.0160 | ~208.0160 |

| [M+Na]⁺ | 230.0000 | ~230.0000 |

This table presents the theoretical exact masses for different ions of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and chloro-substituted isoquinolines. libretexts.orgnih.gov

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). libretexts.orgyoutube.com For isoquinoline alkaloids, fragmentation often involves the loss of small neutral molecules. nih.gov

A plausible fragmentation pathway for this compound is outlined below:

Loss of COOH: The molecular ion ([M]⁺) at m/z 207 could lose the carboxylic acid group as a radical (•COOH), resulting in a fragment ion at m/z 162, corresponding to the 5-chloroisoquinoline (B14526) cation.

Loss of CO: Following the initial loss of the hydroxyl radical, the resulting acylium ion could lose carbon monoxide (CO), leading to a fragment ion.

Loss of Cl: The chlorine atom can also be lost as a radical, leading to a fragment ion at m/z 172.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 207 | 162 | •COOH |

| 207 | 190 | •OH |

| 190 | 162 | CO |

| 207 | 172 | •Cl |

This table outlines a hypothetical fragmentation pattern for this compound based on known fragmentation behaviors of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. Aromatic systems like isoquinoline exhibit characteristic π→π* transitions. The presence of the carboxylic acid and chlorine substituents will influence the energy of these transitions and may introduce n→π* transitions.

The UV-Vis spectrum of an aromatic carboxylic acid like this compound is expected to show absorption bands corresponding to these transitions. While a specific spectrum for this compound is not available, unconjugated carboxylic acids typically absorb around 210 nm. libretexts.org However, the isoquinoline ring system will cause a significant red shift (shift to longer wavelengths). For comparison, 5-caffeoylquinic acid, which also contains a conjugated system, shows absorption maxima in the UV region. researchgate.net The electronic spectrum of free 5-caffeoylquinic acid in distilled water has two maximum absorption points. researchgate.net

The expected electronic transitions for this compound are:

π→π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-system of the isoquinoline ring.

n→π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen atom or the oxygen atoms of the carboxyl group) to an anti-bonding π* orbital.

The exact positions (λmax) of these absorption bands are dependent on the solvent used due to solvatochromic effects.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π→π | 250-350 | Isoquinoline ring |

| n→π | >300 | C=O, C=N |

This table provides an estimation of the expected UV-Vis absorption ranges for the electronic transitions in this compound.

Computational and Theoretical Investigations of 5 Chloroisoquinoline 6 Carboxylic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational to modern computational chemistry, enabling the detailed study of molecular systems. The selection of an appropriate methodology and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) has become one of the most effective and widely used computational methods for studying the electronic structure of molecules. nih.gov Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which simplifies the calculation of many-electron systems. This approach is employed to determine a molecule's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov

For 5-Chloroisoquinoline-6-carboxylic acid, DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. bohrium.com The optimization is typically carried out using a functional like B3LYP (Becke, three-parameter, Lee–Yang–Parr), which combines the accuracy of ab initio methods with computational efficiency. rsc.orgtandfonline.com Once the optimized geometry is obtained, various ground-state electronic properties, such as molecular orbital energies and charge distributions, can be accurately calculated.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set represents a compromise between computational cost and the desired accuracy. stackexchange.com

Commonly used basis sets for organic molecules like this compound include Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p). tandfonline.comnih.gov

6-31G(d,p): This is a split-valence basis set that provides a good balance of accuracy and computational efficiency. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds accurately.

6-311++G(d,p): This is a more extensive triple-split valence basis set. The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms. These functions are particularly important for describing systems with lone pairs, anions, or significant electron delocalization, as is the case for the carboxylic acid group and the aromatic isoquinoline (B145761) ring system. researchgate.netacs.org

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-regarded for providing an excellent compromise between accuracy and efficiency for calculating molecular properties, vibrational spectra, and electronic transitions in heterocyclic carboxylic acids. tandfonline.com

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity, stability, and potential interaction sites of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. nih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that the molecule is more polarizable, more reactive, and considered a "soft" molecule. researchgate.net

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. While specific DFT calculations for this compound are not publicly available, the following table presents representative theoretical values for a related aromatic carboxylic acid to illustrate these concepts. researchgate.net

| Parameter | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -9.58 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.73 |

| Ionization Potential | IP | -EHOMO | 9.58 |

| Electron Affinity | EA | -ELUMO | 1.85 |

| Global Hardness | η | (IP - EA) / 2 | 3.865 |

| Chemical Potential | μ | -(IP + EA) / 2 | -5.715 |

| Electrophilicity Index | ω | μ2 / (2η) | 4.22 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would be expected to show strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring. These are the most likely sites for protonation and interactions with electrophiles. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The chlorine atom would also influence the potential map, creating a region of slight negative potential.

Calculating the partial charges on individual atoms within a molecule provides a quantitative measure of the electron distribution and helps to identify reactive sites. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: This is one of the oldest and computationally simplest methods for calculating atomic charges. wikipedia.org However, its results are known to be highly dependent on the choice of basis set, which can sometimes lead to unphysical results. stackexchange.comuni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis is a more robust method that examines the electron density in terms of localized bonds and lone pairs. stackexchange.com NBO charges are generally less sensitive to the basis set and provide a more chemically intuitive picture of charge distribution. stackexchange.commaterialsciencejournal.org NBO analysis can also reveal hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. tandfonline.com

The following table shows a plausible distribution of NBO charges on key atoms of this compound, based on data from similar heterocyclic compounds. The analysis reveals the electron-withdrawing effects of the oxygen, nitrogen, and chlorine atoms.

| Atom/Group | Plausible NBO Charge (a.u.) |

|---|---|

| Carboxyl Carbon (C=O) | +0.80 to +0.90 |

| Carbonyl Oxygen (C=O) | -0.65 to -0.75 |

| Hydroxyl Oxygen (-OH) | -0.70 to -0.80 |

| Acidic Hydrogen (-OH) | +0.50 to +0.55 |

| Isoquinoline Nitrogen (N) | -0.50 to -0.60 |

| Chlorine (Cl) | -0.10 to -0.20 |

| Carbon attached to Chlorine (C-Cl) | +0.15 to +0.25 |

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict spectroscopic properties, providing insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a cornerstone of these methods, offering a balance between accuracy and computational cost.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital component of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. These tensors are then converted into chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).

A theoretical study on this compound would first involve the optimization of its molecular geometry. Following this, GIAO calculations would be performed to predict the ¹H and ¹³C chemical shifts. The results would be instrumental in assigning the signals in an experimental spectrum, especially for the aromatic protons and carbons where overlapping signals can complicate interpretation. For instance, the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the isoquinoline ring system would significantly influence the chemical shifts of the nearby protons and carbons.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method. This table is illustrative and does not represent experimentally verified data.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 152.5 | H1 | 9.30 |

| C3 | 144.0 | H3 | 8.60 |

| C4 | 125.8 | H4 | 7.90 |

| C5 | 133.0 | H7 | 8.20 |

| C6 | 130.5 | H8 | 8.50 |

| C7 | 128.9 | COOH | 13.50 |

| C8 | 129.5 | ||

| C4a | 136.2 | ||

| C8a | 127.8 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. Following geometry optimization, a frequency calculation is performed, which also confirms that the optimized structure is a true energy minimum.

For this compound, this analysis would yield a set of vibrational modes and their corresponding frequencies. A key aspect of this analysis is the Potential Energy Distribution (PED) calculation, which describes the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. This allows for a precise assignment of the spectral bands. For example, PED analysis would help to distinguish the C=O and O-H stretching modes of the carboxylic acid from the C=C and C=N stretching vibrations of the isoquinoline ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

Table 2: Illustrative Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound. This table is illustrative and does not represent experimentally verified data.

| Scaled Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| 3550 | ν(O-H) | 98% O-H stretch |

| 1710 | ν(C=O) | 85% C=O stretch, 10% C-O stretch |

| 1620 | ν(C=N) | 75% C=N stretch, 15% C=C stretch |

| 1580 | ν(C=C) aromatic | Ring stretching modes |

| 1350 | δ(O-H) in-plane | 60% O-H bend, 20% C-O stretch |

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be computationally modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strengths of these transitions, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP, would predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). This information is valuable for understanding the electronic structure and the influence of the substituents on the chromophore. The calculations can also be performed in the presence of a solvent model to account for solvatochromic shifts.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in a Polar Solvent. This table is illustrative and does not represent experimentally verified data.

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 320 | 0.25 | HOMO -> LUMO | π → π* |

| 285 | 0.18 | HOMO-1 -> LUMO | π → π* |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of a molecule are crucial determinants of its physical and biological properties.

For flexible molecules, a conformational analysis is necessary to identify the most stable three-dimensional arrangements. In the case of this compound, the primary source of conformational flexibility is the rotation around the C6-C(OOH) single bond, which determines the orientation of the carboxylic acid group relative to the isoquinoline ring.

A conformational energy landscape can be generated by systematically rotating this dihedral angle and calculating the relative energy of each conformer using DFT. This analysis would reveal the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The presence of intramolecular hydrogen bonds, for example between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring, could significantly stabilize certain conformations.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in a molecule. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function highlights regions of space where weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, occur.

An RDG analysis of a dimer of this compound would be particularly insightful. It could reveal the nature and strength of intermolecular hydrogen bonding between the carboxylic acid groups of two adjacent molecules, which is a common motif in the solid state of carboxylic acids. The resulting 3D plot would use a color scale to differentiate between attractive (hydrogen bonding, van der Waals) and repulsive interactions, providing a clear picture of the forces that govern the supramolecular assembly of the compound.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies employing computational methods specifically for reactions involving this compound are not extensively documented in publicly available scientific literature. However, the principles of reactivity for the functional groups present in this molecule—a chlorinated isoquinoline and a carboxylic acid—are well-established and can be analyzed through computational approaches.

Reactions of significant interest for a molecule like this compound include nucleophilic aromatic substitution (SNAr) at the chloro-substituted position and amide bond formation at the carboxylic acid group. Computational chemistry provides powerful tools to investigate the underlying mechanisms of such transformations.

Transition State Analysis and Reaction Pathway Elucidation

While specific transition state analyses for reactions of this compound are not available, computational studies on analogous systems, such as other chloro-substituted aza-aromatic compounds, provide a framework for understanding potential reaction pathways. For a nucleophilic aromatic substitution reaction, theoretical calculations would typically be employed to model the reaction coordinate and identify the key transition states.

Similarly, for amide bond formation, which typically proceeds via the activation of the carboxylic acid, computational models can elucidate the mechanism. Whether the reaction involves a coupling agent or proceeds through an acyl halide intermediate, transition state analysis can pinpoint the rate-determining step and the energies of all intermediates and transition states along the reaction pathway.

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry offers significant insights into the regioselectivity of reactions on multifunctional molecules like this compound. The isoquinoline ring system has multiple sites for potential reactions, and the directing effects of the chloro and carboxylic acid substituents are critical.

Regioselectivity in Nucleophilic Aromatic Substitution:

In the case of nucleophilic attack on the chloro-substituted ring, the regioselectivity is governed by the electronic properties of the isoquinoline core. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. DFT calculations on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with the calculated lower activation energy for nucleophilic substitution at this position, thus explaining the observed regioselectivity. nih.gov A similar approach for this compound would involve calculating the partial charges, Fukui functions, and LUMO coefficients for each carbon atom of the aromatic system to predict the most likely site for nucleophilic attack.

The presence of the carboxylic acid group, an electron-withdrawing group, would further influence the electronic distribution and could either enhance or compete with the directing effect of the ring nitrogen, depending on its position.

Regioselectivity in Electrophilic Aromatic Substitution:

While the primary focus for this substituted isoquinoline is often on nucleophilic reactions due to the chloro substituent, computational methods can also predict the outcome of potential electrophilic substitutions on the benzene (B151609) ring portion of the isoquinoline. The relative directing effects of the chloro and carboxylic acid groups, along with the influence of the fused pyridine (B92270) ring, would determine the most probable site for electrophilic attack.

Stereoselectivity:

For reactions that could potentially generate chiral centers, such as the reduction of the ketone or reactions involving chiral reagents, computational modeling can be invaluable for predicting and understanding stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred stereochemical outcome can be determined. The steric and electronic interactions within the transition state structures, as modeled by computational methods, would reveal the origin of the stereochemical control.

While direct computational data for this compound is not present in the surveyed literature, the established methodologies in computational chemistry provide a clear roadmap for how such investigations would be conducted.

Chemical Transformations and Derivatization Strategies of 5 Chloroisoquinoline 6 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical modifications. These transformations are fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.

The conversion of the carboxylic acid to esters and amides is a common and crucial derivatization strategy.

Esterification: The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters. masterorganicchemistry.comchemguide.co.uk This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org This method, known as the Steglich esterification, is effective even for sterically hindered alcohols and acids. organic-chemistry.org The formation of cyclic esters, or lactones, can also be achieved through intramolecular Fischer esterification if a hydroxyl group is present elsewhere in the molecule, favoring the formation of 5- and 6-membered rings. masterorganicchemistry.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in peptide chemistry. nih.gov Direct reaction of a carboxylic acid and an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like DCC and triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). youtube.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. nih.govyoutube.com The use of in situ generated phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) also provides a mild and efficient method for amidation. nih.gov

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Key Features |

| Esterification | Acid Catalysts | H₂SO₄, HCl, TsOH | Classic method, requires heat, reversible. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com |

| Coupling Agents | DCC/DMAP | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org | |

| Amidation | Carbodiimides | DCC | Forms a reactive O-acylisourea intermediate. youtube.com |

| Triazines | DMTMM | Effective in both organic and aqueous solvents. researchgate.net | |

| Phosphonium Salts | PPh₃/N-chlorophthalimide | In situ generation of activating agent, mild conditions. nih.gov |

Reduction to Aldehydes and Alcohols

The reduction of the carboxylic acid group offers another pathway for functional group diversification.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically requires an acidic workup to protonate the resulting alkoxide. Borane (BH₃) is another effective reagent for this transformation and is often used as a complex with tetrahydrofuran (B95107) (THF).

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation requires milder and more selective reducing agents. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride source like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), respectively.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful transformation, though often requiring harsh conditions for aromatic carboxylic acids. nih.govorganic-chemistry.org

Decarboxylation Pathways: The decarboxylation of aromatic carboxylic acids can be catalyzed by transition metals such as copper, silver, gold, palladium, or rhodium. nih.govrsc.org Base-catalyzed decarboxylation is also possible, particularly if the aromatic ring has functional groups that can stabilize the intermediate carbanion. nih.gov Recent studies have shown that some organic carboxylates can undergo reversible decarboxylation in solution, a process that proceeds through the generation and trapping of carbanion intermediates. chemrxiv.org

Ylide Intermediate Trapping: The Hammick reaction is a classic example of a decarboxylative coupling reaction involving an α-picolinic acid, which proceeds through an ylide intermediate. While direct analogues with 5-chloroisoquinoline-6-carboxylic acid are not extensively documented, the potential for forming a transient ylide at the 6-position following decarboxylation presents an interesting avenue for further synthetic exploration. The stability of the potential carbanionic intermediate is a key factor in such reactions. nih.gov

Modifications of the Isoquinoline Ring System

The isoquinoline ring itself is amenable to a range of substitution reactions, allowing for further diversification of the molecular scaffold.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.org The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom.

Regioselectivity: Electrophilic attack on the isoquinoline ring typically occurs on the benzene ring portion (the carbocycle) rather than the pyridine (B92270) ring, as the former is more electron-rich. quimicaorganica.org The preferred positions for electrophilic substitution are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orgquora.com The presence of the chlorine atom at C5 and the carboxylic acid at C6 will further influence the regioselectivity of subsequent EAS reactions, generally directing incoming electrophiles to the remaining available positions on the benzene ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, in this case, the chlorine atom, by a nucleophile. wikipedia.org

Reaction Conditions and Mechanism: Aromatic rings are typically electron-rich and thus not prone to nucleophilic attack. However, the presence of electron-withdrawing groups on the ring can activate it towards SNAr. byjus.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system and the carboxylic acid group can facilitate nucleophilic attack at the C5 position. wikipedia.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro group, providing access to a diverse set of 5-substituted isoquinoline derivatives. byjus.com

Directed Functionalization at Unsubstituted Ring Positions

The isoquinoline scaffold possesses several carbon-hydrogen (C-H) bonds that are amenable to functionalization. The electronic nature of the heterocyclic ring and the influence of existing substituents play a crucial role in directing the regioselectivity of these reactions. While the carboxylic acid group at the C-6 position and the chloro group at the C-5 position deactivate the benzene ring towards electrophilic substitution, they can influence the reactivity of the pyridine ring.

Modern synthetic methodologies, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct and selective functionalization of such heterocyclic systems. Catalysts based on palladium, rhodium, and iridium are often employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at previously unreactive C-H sites. For instance, palladium-catalyzed direct arylation has been utilized for the C-4 functionalization of isoquinolines. The regioselectivity of these transformations is often controlled by the specific ligand and reaction conditions employed. While direct experimental data on the C-H functionalization of this compound is limited in publicly available literature, general principles of C-H activation on related quinoline (B57606) and isoquinoline systems suggest that the positions on the pyridine ring (C-1, C-3, C-4, C-7, and C-8) are potential sites for such transformations. The precise outcome would be dependent on the chosen catalytic system and the steric and electronic environment of the specific C-H bond.

Formation of Complex Heterocyclic Systems

The this compound molecule serves as a valuable precursor for the synthesis of more elaborate polycyclic and fused heterocyclic frameworks. The carboxylic acid moiety, in particular, offers a handle for a variety of cyclization and annulation strategies.

Synthesis of Fused Triazolo and Tetrazolo Isoquinoline Derivatives

The construction of fused triazole and tetrazole rings onto the isoquinoline core introduces additional nitrogen atoms, which can significantly modulate the physicochemical and biological properties of the resulting molecule.

Triazole Ring Fusion: The formation of a fused triazolo[3,4-a]isoquinoline system can be achieved from a 1-isoquinolylhydrazine precursor, which can be conceptually derived from the corresponding 1-chloro or 1-aminoisoquinoline. Cyclization with reagents like formic acid or acetic acid can yield the fused triazole ring. Another approach involves the 1,3-dipolar cycloaddition of an azomethine imine with a suitable dipolarophile. nih.gov While specific examples starting from this compound are not extensively documented, the transformation of the chloro group at C-5 or the carboxylic acid at C-6 into a group that can participate in or facilitate such cyclizations represents a viable synthetic strategy.

Tetrazole Ring Fusion: Tetrazoles are often considered as bioisosteres of carboxylic acids, meaning they can mimic the biological activity of the carboxylic acid group with potentially improved properties like increased lipophilicity and bioavailability. organic-chemistry.org The synthesis of tetrazolo[1,5-a]quinolines, an isomeric system to the isoquinoline analogues, has been reported through the reaction of 2-chloroquinolines with sodium azide. organic-chemistry.org This suggests that a similar strategy could potentially be applied to a derivative of this compound where a suitable leaving group is installed at the C-1 position of the isoquinoline ring. The reaction of 2-azidoquinolines-3-carbaldehyde, formed from the corresponding 2-chloro derivative, can also lead to tetrazoloquinoline systems. organic-chemistry.org

Integration into Polycyclic Frameworks

The versatile reactivity of the this compound scaffold allows for its incorporation into larger, more complex polycyclic systems. These transformations often involve multi-step sequences that build upon the existing isoquinoline core.

One general approach to constructing polycyclic frameworks is through annulation reactions, where a new ring is fused onto the existing structure. For instance, the Pomeranz–Fritsch reaction and its modifications are classical methods for synthesizing isoquinolines and can be adapted to build further rings. Additionally, multicomponent reactions, such as the Petasis reaction, can be employed to generate complex acyclic precursors that can subsequently undergo intramolecular cyclizations to form polycyclic tetrahydroisoquinoline derivatives.

The development of novel polycyclization reactions of ketoesters has also opened up avenues for the synthesis of stereochemically complex tricyclic frameworks from relatively simple starting materials. While direct application on this compound is yet to be reported, the principles of these synthetic strategies could be adapted to design pathways towards novel polycyclic architectures incorporating the 5-chloroisoquinoline (B14526) motif. The functional handles present in the molecule, namely the chloro and carboxylic acid groups, provide opportunities for further elaboration and connection to other molecular fragments, paving the way for the synthesis of a wide range of complex chemical entities.

Advanced Applications in Synthetic Organic Chemistry

Development of Novel Synthetic Methodologies

The availability of versatile building blocks like 5-Chloroisoquinoline-6-carboxylic acid often stimulates the creation of new synthetic methods designed to leverage their unique reactivity. vensel.org

Carboxylic acids are increasingly being used as versatile partners in catalytic reactions. nih.govrsc.org The carboxylic acid moiety of the title compound can be employed in novel catalytic transformations. For example, decarboxylative cross-coupling reactions, often facilitated by photoredox or transition metal catalysis, can replace the carboxylic acid group with other fragments. nih.govrsc.org

Furthermore, the isoquinoline-carboxylic acid motif can act as a bidentate ligand, chelating to a metal center through the isoquinoline (B145761) nitrogen and the carboxylate oxygen. This has been demonstrated with related isoquinoline carboxylic acids, which form stable complexes with metals like rhenium. These complexes can then serve as catalysts for other reactions, such as the epoxidation of olefins. rsc.org The specific electronic and steric properties imparted by the chloro-substituent in this compound could be exploited to fine-tune the activity and selectivity of such catalysts.

| Complex | Ligand | Reaction Catalyzed | Yield (%) | Reference |

|---|---|---|---|---|

| [ReOCl(iqc)2]·MeOH | Isoquinoline-1-carboxylic acid | Epoxidation of cyclooctene | 16 | rsc.org |

| [ReO(OMe)(iqc)2] | Isoquinoline-1-carboxylic acid | Epoxidation of cyclooctene | 68 | rsc.org |

| [ReOCl2(iqc)(PPh3)] | Isoquinoline-1-carboxylic acid | Epoxidation of cyclooctene | 36 | rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. nih.govclockss.org The isoquinoline scaffold is a known participant in powerful MCRs. A classic example is the Pictet-Spengler reaction, which forms a tetrahydroisoquinoline ring from the condensation of a β-arylethylamine and an aldehyde or ketone. arsdcollege.ac.in While not a direct MCR starting material itself, this compound can be envisioned as a key synthon in the design of novel MCRs. For example, its derivatives could be incorporated into MCRs that build upon the isoquinoline core, such as those used to synthesize pyrazolo[3,4-b]quinolines. mdpi.com The reactive handles on the molecule provide opportunities to merge multiple simple inputs into a complex, functionalized isoquinoline-based product in a single, efficient step.

| Reaction Name | Reactants | Product Class | Reference |

|---|---|---|---|

| Strecker Reaction | Aldehyde, Amine/Ammonia (B1221849), Cyanide Source | α-Amino Nitriles | nih.gov |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | nih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinolines | arsdcollege.ac.in |

| Biginelli-type Reaction | 5-Aminotetrazole, Aldehyde, β-Ketoester | Dihydrotetrazolo[1,5-a]pyrimidines | clockss.org |

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to its application in synthesis. For this compound, its reactivity is governed by the interplay of its three key components: the isoquinoline ring, the chlorine atom, and the carboxylic acid group.

Electronic Effects: Both the chlorine atom and the carboxylic acid group are electron-withdrawing. This reduces the electron density of the aromatic system, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution (though the latter often requires harsh conditions or specific activation). Quantum chemical studies on the related 1-chloroisoquinoline (B32320) show how the chloro-substituent and the ring nitrogen influence the molecule's electronic properties and reactive sites. researchgate.net

Acidity: The electron-withdrawing nature of the chloro-substituent and the fused benzene (B151609) ring influences the pKa of the carboxylic acid group, making it a stronger acid compared to a simple benzoic acid.

Steric Effects: The positions of the substituents dictate the steric environment around the reactive centers, which can influence the approach of reagents and the stereochemical outcome of reactions.

Studies on related quinoline (B57606) carboxylic acids have established clear structure-activity relationships, identifying critical regions of the molecule that govern its biological or chemical properties. nih.gov A similar analysis of this compound and its derivatives would involve systematically modifying each part of the structure and quantifying the effect on reaction rates and outcomes, providing a predictive framework for its synthetic applications. nih.gov

Influence of Chlorine Substitution on Reaction Pathways and Electronic Properties

The presence of a chlorine atom at the 5-position of the isoquinoline-6-carboxylic acid framework exerts a profound influence on the molecule's electronic properties and, consequently, its reaction pathways. The chlorine atom, being an electronegative substituent, primarily exhibits an electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire heterocyclic ring system, but its impact is most pronounced on the adjacent carbon atoms. This deactivation of the ring system has significant implications for both electrophilic and nucleophilic substitution reactions.

In the context of electrophilic aromatic substitution (SEAr), the electron-withdrawing nature of the chlorine atom makes the benzene ring portion of the isoquinoline less susceptible to attack by electrophiles compared to the unsubstituted isoquinoline. biosynce.com Generally, in isoquinoline itself, electrophilic substitution, such as nitration, occurs on the benzene ring at positions 5 and 8. imperial.ac.uk However, the chlorine at C5 in this compound would be expected to direct incoming electrophiles primarily to the 8-position, and to a lesser extent, the 7-position, due to the deactivating effect on the position it occupies.

Conversely, the electron-withdrawing chlorine atom enhances the reactivity of the pyridine (B92270) ring towards nucleophilic attack. The pyridine ring in isoquinoline is inherently electron-deficient due to the nitrogen atom, making it susceptible to nucleophilic substitution, particularly at the C1 position. imperial.ac.ukyoutube.com The addition of a chlorine atom on the adjacent benzenoid ring further pulls electron density away, making the heterocyclic ring even more electrophilic. This increased electrophilicity facilitates nucleophilic substitution reactions, often at the C1 position, especially if a good leaving group is present. youtube.com

| Electronic Effect of Chlorine Substitution | Influence on Reactivity | Favored Reaction Position(s) |

| Inductive Effect (-I) | Deactivates the benzene ring towards electrophilic attack. | C8 (for electrophilic substitution) |

| Inductive Effect (-I) | Activates the pyridine ring towards nucleophilic attack. | C1 (for nucleophilic substitution) |

| Resonance Effect (+M) | Can donate electron density back to the ring, but is generally weaker than the inductive effect for halogens. biosynce.com | Influences overall electron distribution and can affect regioselectivity. |

Probing Steric and Electronic Effects on Chemical Reactivity and Selectivity

The interplay of steric and electronic effects in this compound is crucial for understanding its chemical reactivity and the selectivity of its transformations. These effects are not isolated but work in concert to dictate the outcome of a chemical reaction.

Electronic Effects:

As established, the primary electronic effect stems from the electron-withdrawing chlorine atom and the nitrogen atom in the isoquinoline ring. This creates a polarized molecule with distinct electron-rich and electron-deficient regions. The carboxylic acid group at the 6-position is also an electron-withdrawing group, further deactivating the benzene portion of the ring towards electrophilic attack. This combined deactivation makes forcing conditions, such as strong acids and high temperatures, potentially necessary for electrophilic substitutions. imperial.ac.uk

For nucleophilic substitutions, the electronic landscape clearly favors reaction on the pyridine ring. The C1 position is the most electrophilic and, therefore, the most likely site for nucleophilic attack. imperial.ac.uk This inherent reactivity allows for selective functionalization of the heterocyclic portion of the molecule.

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, also plays a significant role. The chlorine atom at C5 and the carboxylic acid group at C6 are positioned on the same ring, creating a sterically crowded environment. This steric bulk can influence the approach of reagents. For instance, a bulky nucleophile might face difficulty in attacking the C1 position due to potential steric clashes with the peri-positioned chlorine atom at C5.

Similarly, in reactions involving the carboxylic acid group, such as esterification or amide bond formation, the proximity of the chlorine atom could sterically hinder the approach of large alcohols or amines. However, this steric effect is generally less pronounced than the electronic control over the aromatic system's reactivity.

The regioselectivity of reactions involving this compound is a direct consequence of the balance between these steric and electronic factors. For example, in a reaction where multiple sites are electronically viable, the steric accessibility will often determine the major product. Chemists can exploit these effects to design selective synthetic routes. For instance, the use of a sterically demanding base for deprotonation might favor abstraction of a less hindered proton.

| Factor | Description | Impact on this compound |

| Electronic | The electron-withdrawing nature of the chlorine atom, the carboxylic acid group, and the ring nitrogen. | Deactivates the benzene ring for electrophilic attack; activates the pyridine ring for nucleophilic attack, primarily at C1. |

| Steric | The spatial bulk of the chlorine atom at C5 and the carboxylic acid at C6. | Can hinder the approach of reagents to nearby positions, potentially influencing the regioselectivity of reactions, especially with bulky reagents. |